2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
CAS No.: 1207028-76-9
Cat. No.: VC7444971
Molecular Formula: C18H15ClN4O
Molecular Weight: 338.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207028-76-9 |
---|---|
Molecular Formula | C18H15ClN4O |
Molecular Weight | 338.8 |
IUPAC Name | 2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C18H15ClN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) |
Standard InChI Key | KRNMHTQWYKMMQX-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide comprises three primary regions:
-
Benzamide Core: A benzene ring substituted with a chlorine atom at the 2-position and an amide functional group.
-
Aniline Linker: A phenyl group connected to the benzamide via an amide bond, which serves as a bridge to the pyridazine moiety.
-
6-Methylpyridazin-3-yl Group: A nitrogen-rich heterocycle with a methyl substituent at the 6-position, contributing to both hydrophobicity and hydrogen-bonding interactions .
The chlorine atom’s electronegativity and van der Waals radius (1.75 Å) influence the compound’s electron distribution and steric profile, distinguishing it from analogs with fluorine (1.47 Å) or other halogens. Comparative analyses with structurally related compounds reveal that the chloro substitution enhances lipophilicity (clogP ≈ 3.2) compared to the fluoro analog (clogP ≈ 2.8), potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves a multi-step process:
-
Preparation of 2-Chlorobenzoic Acid Derivative: 2-Chlorobenzoic acid is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a reactive intermediate.
-
Formation of the Aniline Intermediate: 4-Nitroaniline is coupled with 6-methylpyridazin-3-amine via Ullman coupling or Buchwald-Hartwig amination, followed by catalytic hydrogenation to reduce the nitro group to an amine .
-
Amide Bond Formation: The activated 2-chlorobenzoic acid is reacted with the aniline intermediate under basic conditions (e.g., DIPEA) to yield the final product.
Key reaction conditions and yields are summarized below:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Ullman Coupling | CuI, L-proline, K₂CO₃, DMSO, 110°C | 65–70 |
Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 85–90 |
Amidation | EDC, HOBt, DIPEA, DCM, RT | 75–80 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.95 (d, J = 8.4 Hz, 2H, benzamide-H), 7.62–7.58 (m, 3H, aromatic-H), 6.89 (s, 1H, NH), 2.45 (s, 3H, CH₃).
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–Cl) .
-
HRMS (ESI+): m/z 397.0921 [M+H]⁺ (calculated for C₁₉H₁₆ClN₄O: 397.0925) .
Biological Activity and Mechanistic Insights
Kinase Inhibition
2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide exhibits inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases. In biochemical assays, the compound demonstrated an IC₅₀ of 0.12 μM for JNK3, with >100-fold selectivity over JNK1 and p38α isoforms . Molecular docking studies suggest that the chloro group occupies a hydrophobic pocket near the ATP-binding site, while the pyridazine ring forms hydrogen bonds with Glu⁷³ and Asp⁹⁴ residues .
Neurotransmitter Receptor Modulation
Patent data indicate that structurally analogous benzamides act as antagonists of trace amine-associated receptor 1 (TAAR1), a GPCR involved in dopamine and serotonin signaling . While direct evidence for 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is limited, its fluoro analog showed Ki = 18 nM for TAAR1, suggesting potential utility in psychiatric disorders .
Physicochemical and Pharmacokinetic Properties
Property | Value |
---|---|
Molecular Weight | 396.81 g/mol |
logP (Calculated) | 3.2 |
Solubility (PBS, pH 7.4) | 12 μM |
Plasma Protein Binding | 92% (Human) |
Metabolic Stability | t₁/₂ = 45 min (Human liver microsomes) |
The compound’s moderate solubility and high plasma protein binding suggest challenges in oral bioavailability, necessitating formulation optimization .
Comparative Analysis with Structural Analogs
The table below contrasts 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide with related compounds:
Compound | Substituent | JNK3 IC₅₀ (μM) | TAAR1 Ki (nM) | clogP |
---|---|---|---|---|
2-Chloro derivative | Cl | 0.12 | N/A | 3.2 |
2-Fluoro derivative | F | 0.18 | 18 | 2.8 |
2-Methoxy derivative | OCH₃ | 1.45 | 42 | 2.1 |
The chloro derivative’s superior JNK3 inhibition and lipophilicity highlight its therapeutic potential, albeit with trade-offs in solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume